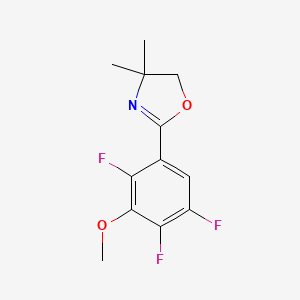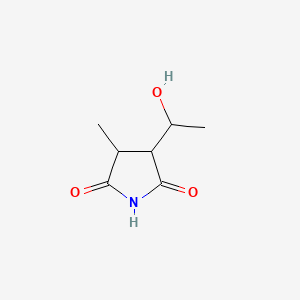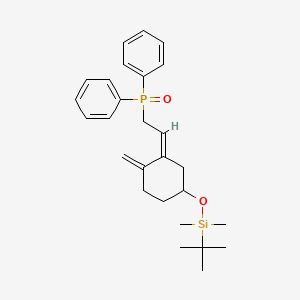
(Z)-(2-(5-((tert-Butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-(2-(5-((tert-Butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a phosphine oxide group, a tert-butyldimethylsilyl group, and a methylenecyclohexylidene moiety. Its distinct configuration and functional groups make it a valuable subject for studies in organic synthesis, catalysis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2-(5-((tert-Butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide typically involves multiple steps. One common approach is the hydrophosphinylation of allylic compounds under photoirradiation. This method generates phosphinoyl radicals that add to the allylic substrates, forming the desired product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrophosphinylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(Z)-(2-(5-((tert-Butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Typical reaction conditions involve moderate temperatures (25-80°C) and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphonic acids, reduced phosphines, and substituted derivatives with various functional groups. These products are valuable intermediates in the synthesis of more complex molecules and materials .
科学研究应用
Chemistry
In chemistry, (Z)-(2-(5-((tert-Butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is used as a ligand in catalytic reactions. Its unique structure allows it to stabilize transition metal complexes, enhancing their catalytic activity and selectivity .
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and biochemical studies .
Medicine
In medicine, the compound’s phosphine oxide group is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceuticals with anti-cancer, anti-inflammatory, or antimicrobial activities .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of materials with enhanced durability, stability, and performance .
作用机制
The mechanism of action of (Z)-(2-(5-((tert-Butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can form strong bonds with metal ions, facilitating the formation of stable complexes. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity . Additionally, the compound’s ability to undergo radical addition reactions under photoirradiation makes it a versatile reagent in organic synthesis .
相似化合物的比较
Similar Compounds
Diphenylphosphine oxide: A simpler analog that lacks the tert-butyldimethylsilyl and methylenecyclohexylidene groups.
Triphenylphosphine oxide: Another related compound with three phenyl groups attached to the phosphorus atom.
Phosphine oxides with different substituents: Various phosphine oxides with different alkyl or aryl substituents on the phosphorus atom.
Uniqueness
The uniqueness of (Z)-(2-(5-((tert-Butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide lies in its combination of functional groups. The presence of the tert-butyldimethylsilyl group provides steric protection, enhancing the compound’s stability. The methylenecyclohexylidene moiety introduces rigidity and additional reactivity, making this compound a versatile and valuable reagent in various fields of research .
属性
CAS 编号 |
104846-75-5 |
|---|---|
分子式 |
C27H37O2PSi |
分子量 |
452.6 g/mol |
IUPAC 名称 |
tert-butyl-[(3Z)-3-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane |
InChI |
InChI=1S/C27H37O2PSi/c1-22-17-18-24(29-31(5,6)27(2,3)4)21-23(22)19-20-30(28,25-13-9-7-10-14-25)26-15-11-8-12-16-26/h7-16,19,24H,1,17-18,20-21H2,2-6H3/b23-19- |
InChI 键 |
OFSDSMTXHBTJEI-NMWGTECJSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(=C)/C(=C\CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)/C1 |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(=C)C(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885827.png)
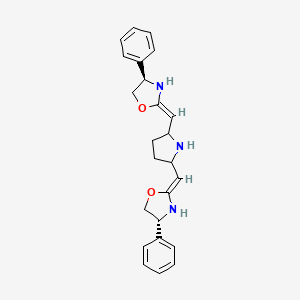

![6H-pyrrolo[3,4-b]pyridine](/img/structure/B12885850.png)

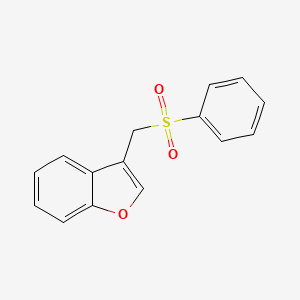
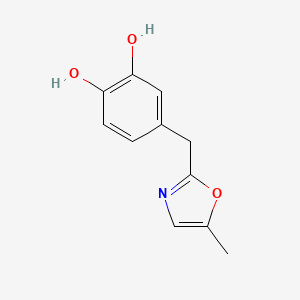
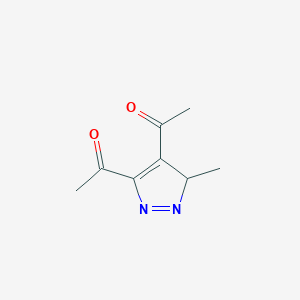
![N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B12885884.png)
![1,4,6,9-Tetramethyldibenzo[b,d]furan](/img/structure/B12885890.png)
![2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole](/img/structure/B12885907.png)
